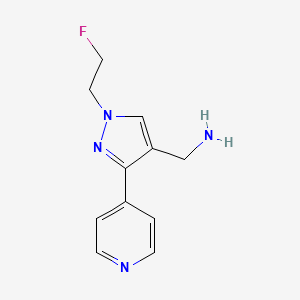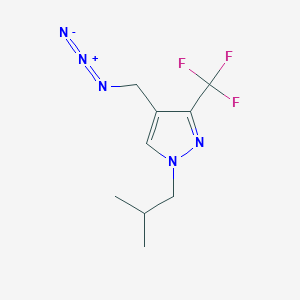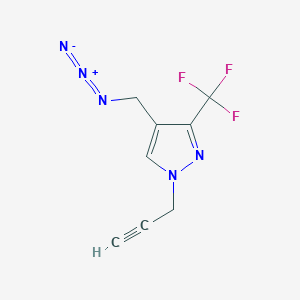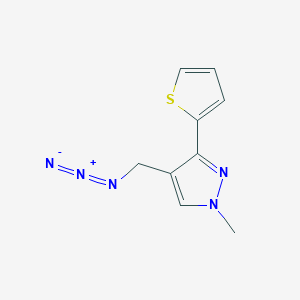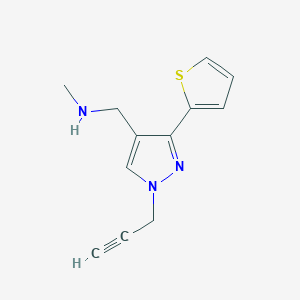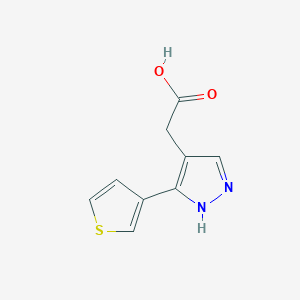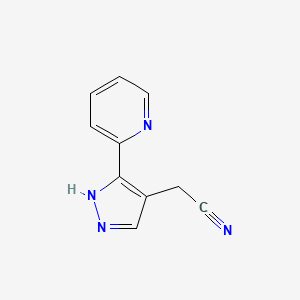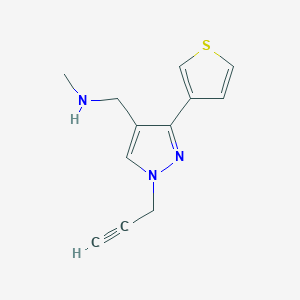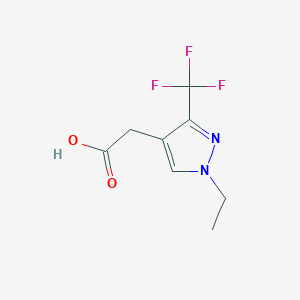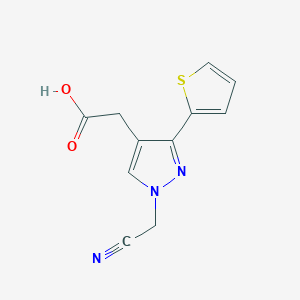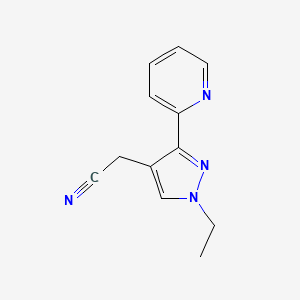
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Unwanted by-products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via a methanol group. The pyrazole ring is further substituted with a fluoroethyl group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve cyclocondensation reactions. The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .科学的研究の応用
Synthesis and Antimicrobial Activity : A study by Kumar et al. (2012) focused on synthesizing a series of compounds related to pyrazoline, which showed significant antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents.
Structural and Spectral Studies : Research by Sairem et al. (2012) involved synthesizing complexes with similar structural components. These complexes were characterized by IR, NMR, and XRD studies, indicating the importance of such compounds in understanding complex molecular structures.
Supramolecular Complex Formation : A study by Lam et al. (1997) described the synthesis and characterization of a triple-stranded helical supramolecular complex, illustrating the potential of these compounds in forming complex molecular architectures.
Reaction with Nicotinic Hydrazide : Research by Baeva et al. (2020) demonstrated the reaction of similar compounds with nicotinic hydrazide, leading to the formation of substituted pyrazoles. This kind of research contributes to the understanding of chemical reaction mechanisms.
Catecholase Activity Investigations : A study by Mouadili et al. (2013) investigated the catecholase activities of in situ copper complexes with pyrazole and pyridine-based ligands, highlighting the potential applications in catalysis and enzymatic reactions.
Ambient-Temperature Synthesis : Research by Becerra et al. (2021) focused on the ambient-temperature synthesis of a novel compound, demonstrating the potential for efficient and environmentally friendly chemical synthesis methods.
Antioxidant and Antimicrobial Activity : A study by Bonacorso et al. (2015) describes the synthesis of novel pyrazolyl-pyridines with significant antioxidant and antimicrobial activities, indicating the therapeutic potential of such compounds.
Anticancer and Antimicrobial Agents : Research by Katariya et al. (2021) synthesized novel biologically potent heterocyclic compounds that showed promising anticancer and antimicrobial activities.
特性
IUPAC Name |
[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h1-2,4-5,7,16H,3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVMYWBQLHMMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CO)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



